molecular formula C10H9NS B154493 4-Methyl-2-phenylthiazole CAS No. 1826-17-1

4-Methyl-2-phenylthiazole

Cat. No. B154493
CAS RN: 1826-17-1
M. Wt: 175.25 g/mol
InChI Key: IPOHWQDCODUHTD-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylthiazole is a compound with the molecular formula C10H9NS . It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has a molecular weight of 175.25 .


Synthesis Analysis

The synthesis of 4-Methyl-2-phenylthiazole involves various chemical reactions. For instance, 4-Methyl-2-phenylthiazole-5-carbohydrazide was used as a synthon to prepare 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide . The synthesis method was optimized in the selection of temperature and the use of solvent .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-phenylthiazole is characterized by a planar thiazole ring. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving 4-Methyl-2-phenylthiazole are complex and can involve various intermediates . For instance, 4-Methyl-2-phenylthiazole-5-carbohydrazide was used as a starting material for the preparation of a new series of thiadiazole derivatives .


Physical And Chemical Properties Analysis

4-Methyl-2-phenylthiazole has a molecular weight of 175.25 . It is a pale-yellow to yellow-brown solid with a melting point of 51-56°C . The compound has a density of 1.3±0.1 g/cm³ .

Scientific Research Applications

Antimicrobial Activity

“4-Methyl-2-phenylthiazole” has been studied for its antimicrobial properties. Thiazole derivatives are known to exhibit significant antimicrobial activity, which makes them valuable in the development of new antibiotics and antiseptic agents .

Anticancer Potential

Research has indicated that thiazole compounds, including “4-Methyl-2-phenylthiazole,” show promising anticancer activities. They have been tested against various cancer cell lines, showing the ability to inhibit cell growth and induce apoptosis .

Agricultural Chemicals

Thiazoles are also applied in the agricultural sector. “4-Methyl-2-phenylthiazole” can be used in the synthesis of compounds with agrochemical properties, such as pesticides and fungicides, contributing to crop protection .

Photographic Sensitizers

In the field of photography, thiazole derivatives serve as photographic sensitizers . They are incorporated into photographic materials to enhance the response of the photographic film to light, improving image quality .

Industrial Applications

“4-Methyl-2-phenylthiazole” finds its use in various industrial applications, including as a component in rubber vulcanization , which is a process that enhances the elasticity and strength of rubber products .

Medicinal Chemistry

In medicinal chemistry, thiazole derivatives are part of the structural framework of several drugs. They are involved in the synthesis of compounds with diverse therapeutic effects, such as antidepressants , antiulcer agents , and anti-inflammatory drugs .

Safety And Hazards

The safety data sheet for 4-Methyl-2-phenylthiazole suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Thiazoles, including 4-Methyl-2-phenylthiazole, have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, as well as the establishment of structure–function relationships between material properties and biological performance .

properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOHWQDCODUHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338903
Record name 4-METHYL-2-PHENYLTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenylthiazole

CAS RN

1826-17-1
Record name 4-Methyl-2-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-METHYL-2-PHENYLTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypt
Quantity
0.048 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic approaches to 4-methyl-2-phenylthiazole derivatives?

A1: A frequent starting point for synthesizing 4-methyl-2-phenylthiazole derivatives is the commercially available 4-methyl-2-phenylthiazole-5-carboxylic acid. [] This compound can be further modified through various reactions. For instance, deprotonation of the 4-methyl group allows for the introduction of different substituents, leading to a diverse range of derivatives. [] This approach offers a versatile platform for creating libraries of compounds with varied structures and potential biological activities.

Q2: Can you provide an example of a specific derivative and its synthesis?

A2: Certainly. In one study, researchers synthesized (Z)-5-(1-([1,1'-bi(cyclopentylidene)]-2-ylidene)ethyl)-2,4-dimethylthiazole, a 1-(2,4-dimethyl-5-thiazolyl)butadiene, using a one-step McMurry cross-coupling reaction with commercially available ketones. [] This method proved efficient for producing this particular derivative, showcasing the potential of streamlined synthetic routes for specific 4-methyl-2-phenylthiazole modifications.

Q3: How do structural modifications on the 4-methyl-2-phenylthiazole scaffold influence biological activity?

A3: Research indicates that even small changes to the 4-methyl-2-phenylthiazole core can significantly impact biological activity. For instance, introducing a thiadiazole ring to the core structure led to compounds with promising anticancer activity against the liver carcinoma cell line (HepG2). [] Specifically, compounds like 12d, 12c, 6g, 18b, 6c, and 6f exhibited notable potency, highlighting the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic applications. []

Q4: What analytical techniques are commonly employed to characterize these compounds?

A4: Researchers rely on a combination of spectroscopic and analytical techniques to confirm the structures of newly synthesized 4-methyl-2-phenylthiazole derivatives. These include but are not limited to nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [, ] Additionally, elemental analysis is often used to verify the elemental composition of the synthesized compounds. []

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